molecular formula C42H88IP B142570 Phosphonium, octadecyltrioctyl-, iodide CAS No. 152401-65-5

Phosphonium, octadecyltrioctyl-, iodide

Cat. No. B142570
M. Wt: 751 g/mol
InChI Key: FGFQVQFAYBUSHZ-UHFFFAOYSA-M
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Description

Phosphonium, octadecyltrioctyl-, iodide (PTOI) is a cationic surfactant that has gained interest in scientific research due to its unique properties. This compound is commonly used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. In

Scientific Research Applications

Phosphonium, octadecyltrioctyl-, iodide has been extensively used in scientific research as a stabilizer in emulsions and as a cationic surfactant in the synthesis of nanoparticles. It has also been used as a drug delivery system due to its ability to enhance drug solubility and bioavailability. Phosphonium, octadecyltrioctyl-, iodide has been shown to improve the pharmacokinetics and pharmacodynamics of various drugs, including anticancer agents, antibiotics, and antiviral drugs.

Mechanism Of Action

Phosphonium, octadecyltrioctyl-, iodide exerts its effects by binding to the cell membrane and disrupting its structure. This leads to an increase in membrane permeability, allowing for the efficient delivery of drugs and nanoparticles. Phosphonium, octadecyltrioctyl-, iodide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Phosphonium, octadecyltrioctyl-, iodide has been shown to have low toxicity and is well tolerated in animal models. It has been shown to have no significant effects on hematological and biochemical parameters. However, Phosphonium, octadecyltrioctyl-, iodide has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

The main advantage of Phosphonium, octadecyltrioctyl-, iodide is its ability to enhance drug solubility and bioavailability. It is also a stable compound that can be easily synthesized. However, its use in lab experiments is limited by its high cost and low availability. Phosphonium, octadecyltrioctyl-, iodide is also not suitable for use in aqueous solutions, limiting its application in certain experiments.

Future Directions

Future research on Phosphonium, octadecyltrioctyl-, iodide should focus on its application in the synthesis of novel nanoparticles and drug delivery systems. The development of Phosphonium, octadecyltrioctyl-, iodide-based formulations for the treatment of cancer, viral infections, and other diseases should also be explored. Additionally, the mechanism of action of Phosphonium, octadecyltrioctyl-, iodide and its effects on cellular signaling pathways should be further investigated. Finally, efforts should be made to improve the synthesis method of Phosphonium, octadecyltrioctyl-, iodide and reduce its cost, making it more widely available for scientific research.

Synthesis Methods

Phosphonium, octadecyltrioctyl-, iodide can be synthesized by reacting tri-n-octylphosphine with 1-bromooctadecane in the presence of iodine. The resulting product is a white crystalline solid that is soluble in organic solvents.

properties

CAS RN

152401-65-5

Product Name

Phosphonium, octadecyltrioctyl-, iodide

Molecular Formula

C42H88IP

Molecular Weight

751 g/mol

IUPAC Name

octadecyl(trioctyl)phosphanium;iodide

InChI

InChI=1S/C42H88P.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4;/h5-42H2,1-4H3;1H/q+1;/p-1

InChI Key

FGFQVQFAYBUSHZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]

Other CAS RN

152401-65-5

synonyms

Octadecyl trioctylphosphonium iodide

Origin of Product

United States

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